molecular formula C13H15N3O3S B2381948 ethyl 3-methyl-5-(1-methyl-1H-pyrazole-3-carboxamido)thiophene-2-carboxylate CAS No. 1170085-75-2

ethyl 3-methyl-5-(1-methyl-1H-pyrazole-3-carboxamido)thiophene-2-carboxylate

Cat. No.: B2381948
CAS No.: 1170085-75-2
M. Wt: 293.34
InChI Key: SBJYAPVMWIACTD-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-5-(1-methyl-1H-pyrazole-3-carboxamido)thiophene-2-carboxylate is a complex organic compound that features a thiophene ring substituted with an ethyl ester, a methyl group, and a pyrazole carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-methyl-5-(1-methyl-1H-pyrazole-3-carboxamido)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of this compound by reacting ethyl acetylpyruvate with hydrazine to form ethyl 3-methyl-1H-pyrazole-5-carboxylate . This intermediate is then subjected to further reactions to introduce the thiophene ring and the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-5-(1-methyl-1H-pyrazole-3-carboxamido)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce new functional groups such as halides or amines.

Scientific Research Applications

Ethyl 3-methyl-5-(1-methyl-1H-pyrazole-3-carboxamido)thiophene-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ethyl 3-methyl-5-(1-methyl-1H-pyrazole-3-carboxamido)thiophene-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to ethyl 3-methyl-5-(1-methyl-1H-pyrazole-3-carboxamido)thiophene-2-carboxylate include other pyrazole and thiophene derivatives, such as:

  • Ethyl 3-methyl-1H-pyrazole-5-carboxylate
  • 3-methyl-1H-pyrazole-5-carboxylic acid
  • 5-methyl-1H-pyrazole-3-carboxamide

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

ethyl 3-methyl-5-[(1-methylpyrazole-3-carbonyl)amino]thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c1-4-19-13(18)11-8(2)7-10(20-11)14-12(17)9-5-6-16(3)15-9/h5-7H,4H2,1-3H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBJYAPVMWIACTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)NC(=O)C2=NN(C=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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